

# A Technical Guide to the Molecular Structure of Momelotinib Dihydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Momelotinib Dihydrochloride |           |
| Cat. No.:            | B609220                     | Get Quote |

#### Abstract

Momelotinib is a potent, orally bioavailable small molecule inhibitor of Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2), and Activin A receptor type 1 (ACVR1).[1][2] Its dual-action mechanism makes it a significant therapeutic agent for myelofibrosis, a myeloproliferative neoplasm, by addressing both splenomegaly and constitutional symptoms through JAK-STAT pathway inhibition, and anemia through ACVR1 inhibition.[1][3] This technical guide provides an in-depth analysis of the molecular and solid-state structure of **momelotinib dihydrochloride** monohydrate (C23H22N6O2·2HCl·H2O), its physicochemical properties, and the experimental methodologies used for its characterization. This information is critical for researchers, scientists, and drug development professionals involved in its formulation and clinical application.

## **Molecular and Physicochemical Properties**

Momelotinib, in its therapeutically administered form, is a dihydrochloride monohydrate salt.[4] [5] This specific form ensures stability and bioavailability. The core structure is a benzamide derivative featuring a morpholinophenylamino-pyrimidine moiety.[6][7]

Table 1: Chemical Identifiers for Momelotinib Dihydrochloride Monohydrate



| Identifier        | Value                                                                                             |
|-------------------|---------------------------------------------------------------------------------------------------|
| IUPAC Name        | N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;hydrate;dihydrochloride[5] |
| CAS Number        | 1841094-17-4[5][8][9]                                                                             |
| Molecular Formula | C23H22N6O2·2HCl·H2O[4][8]                                                                         |
| Molecular Weight  | 505.4 g/mol [4][8]                                                                                |
| Synonyms          | Ojjaara, Omjjara, CYT-387 dihydrochloride<br>monohydrate[9]                                       |

The physicochemical properties of the molecule are crucial for its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Data for Momelotinib

| Property                | Value                                                                     |
|-------------------------|---------------------------------------------------------------------------|
| Appearance              | Light yellow to brown to reddish-brown solid[10]                          |
| Solubility              | Slightly soluble in water; insoluble in aqueous buffers (pH 2.1 to 9)[10] |
| Polar Surface Area      | 103.17 Ų[8]                                                               |
| Hydrogen Bond Donors    | 2[8]                                                                      |
| Hydrogen Bond Acceptors | 7[8]                                                                      |

## Solid-State Characterization and Crystal Structure

The solid-state form of an active pharmaceutical ingredient (API) profoundly impacts its stability, solubility, and manufacturability. **Momelotinib dihydrochloride** monohydrate exists in a specific crystalline form, which has been characterized using X-ray diffraction techniques.[8] [10] Patent literature describes a specific crystalline polymorph, Form II, with a defined crystal structure.[10]



Table 3: Crystallographic Data for Momelotinib Dihydrochloride Monohydrate (Form II)

| Parameter      | Value (at T=100 K) |
|----------------|--------------------|
| Crystal System | Triclinic[10]      |
| Space Group    | P-1[10]            |
| Unit Cell a    | 10.2837(6) Å[10]   |
| Unit Cell b    | 10.4981(6) Å[10]   |
| Unit Cell c    | 11.5143(7) Å[10]   |
| Unit Cell α    | 83.297(2)°[10]     |
| Unit Cell β    | 87.649(2)°[10]     |
| Unit Cell y    | 67.445(2)°[10]     |

X-ray Powder Diffraction (XRPD) provides a characteristic fingerprint for the crystalline form.

Table 4: Characteristic XRPD Peaks for Momelotinib Dihydrochloride Monohydrate (Form II)

| Peak Position (°2θ ± 0.2°) |
|----------------------------|
| 7.7[10]                    |
| 19.3[10]                   |
| 24.0[10]                   |
| 25.7[10]                   |
| 29.6[10]                   |

## **Mechanism of Action and Signaling Pathways**

Momelotinib exerts its therapeutic effects by inhibiting key signaling pathways implicated in the pathogenesis of myelofibrosis.[11] It is an ATP-competitive inhibitor of JAK1 and JAK2, which are critical components of the JAK-STAT pathway that regulates inflammation and cell proliferation.[6][12][13] Dysregulation of this pathway is a hallmark of myelofibrosis.[12]



Additionally, momelotinib uniquely inhibits ACVR1, a key regulator of hepcidin production.[1][3] By inhibiting ACVR1, momelotinib reduces hepcidin levels, thereby increasing iron availability and promoting erythropoiesis, which counteracts the anemia associated with the disease.[2] [12]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Momelotinib: Mechanism of action, clinical, and translational science PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. GSRS [precision.fda.gov]
- 5. Momelotinib Hydrochloride Hydrate | C23H26Cl2N6O3 | CID 102514733 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Momelotinib | C23H22N6O2 | CID 25062766 PubChem [pubchem.ncbi.nlm.nih.gov]







- 7. Momelotinib CAS#: 1056634-68-4 [m.chemicalbook.com]
- 8. Buy Momelotinib hydrochloride hydrate | 1841094-17-4 [smolecule.com]
- 9. Momelotinib Wikipedia [en.wikipedia.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. medical.gsk.com [medical.gsk.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Molecular Structure of Momelotinib Dihydrochloride Monohydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609220#molecular-structure-of-momelotinib-dihydrochloride-monohydrate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com